2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSRMJDGSWDMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole as an anticancer agent. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound has been shown to disrupt DNA synthesis and promote cell cycle arrest in cancer cell lines such as MCF7 (breast cancer) and LN229 (glioblastoma) .
- Case Study : In a study assessing the cytotoxic effects of synthesized oxadiazoles, significant apoptosis was observed in glioblastoma cells treated with this compound . Further investigations using colony formation assays confirmed its efficacy in reducing cell viability.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens:
- Broad-Spectrum Efficacy : Studies have demonstrated that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
- Case Study : In vitro assays revealed that certain derivatives showed promising results against resistant strains of bacteria, highlighting their potential in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Pyridinyl vs. Phenyl : Pyridinyl’s nitrogen atom introduces hydrogen-bonding capability, which may improve receptor interactions in anticonvulsant applications .
- Biphenyl Substitutents : Extended aromatic systems (e.g., 4′-methylbiphenyl) enhance COX-2 inhibition by increasing hydrophobic interactions .
Physicochemical Properties
- Solubility : Bromophenyl derivatives are generally less water-soluble than chlorophenyl analogues due to higher hydrophobicity .
- Thermal Stability : The target compound’s melting point (unreported) is expected to exceed 200°C based on similar oxadiazoles .
- Electronic Properties : Pyridinyl’s electron-deficient nature enhances charge transport in OLEDs compared to phenyl-substituted analogues .
Biological Activity
The compound 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its unique properties, including bioisosterism, which allows it to mimic other functional groups while improving metabolic stability. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHBrNO
- SMILES : C1=CC(=C(C=C1)Br)N2C(=O)N=C(N2C=C3C=CC=NC3=C)C=N
- InChI : InChI=1S/C12H8BrN3O/c13-9-3-1-7(2-4-9)10-12(16)15(14)11(10)5-6-17-12/h1-6H,14H2
Biological Activities
Research indicates that derivatives of the oxadiazole scaffold exhibit a wide range of biological activities:
Anticancer Activity
Recent studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:
- IC values against human tumor cell lines were reported to be as low as 2.76 µM against ovarian cancer cells (OVXF 899), indicating potent anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that oxadiazole derivatives can inhibit the growth of both bacterial and fungal strains. Specific activity against Gram-positive and Gram-negative bacteria has been noted, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have shown promise in reducing inflammatory markers such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties that could contribute to their therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
Future Directions
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- In vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole?
The synthesis typically involves cyclization of a hydrazide intermediate with a brominated aromatic acid. A common approach includes:
- Reacting 4-bromobenzoic acid hydrazide with pyridine-4-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
- Purification via column chromatography and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Alternative methods may employ microwave-assisted synthesis to reduce reaction times and improve yields .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
- Structural Confirmation :
Q. What are the primary pharmacological targets or applications explored for this compound?
- Anticancer Activity : Derivatives of 1,3,4-oxadiazoles have shown apoptosis-inducing effects in breast cancer cell lines (e.g., MCF-7) via tubulin inhibition .
- Antimicrobial Potential : Structural analogs exhibit activity against Gram-positive bacteria through membrane disruption .
- Electron-Transport Properties : The oxadiazole core’s HOMO/LUMO profile (e.g., HOMO ≈ -6.2 eV) suggests utility in OLEDs or photovoltaic materials .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine vs. methoxy groups) influence the compound’s bioactivity?
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier permeability.
- Docking Studies : Molecular docking (AutoDock Vina) against tubulin (PDB: 1SA0) identifies key interactions (e.g., hydrogen bonds with β-tubulin residues) .
- Example : Adding a methyl group at the pyridinyl position improves metabolic stability in microsomal assays .
Q. What crystallographic challenges arise in determining the compound’s 3D structure?
Q. How do electron-deficient moieties (e.g., bromophenyl) affect the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with aryl boronic acids to generate biaryl derivatives.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
